4-Morpholineethanesulfonic acid
Overview
Description
2-(N-Morpholino)ethanesulfonic acid is a zwitterionic organic compound widely used as a buffering agent in biological and biochemical research. It is known for its stability and minimal interaction with metal ions, making it an ideal choice for experiments involving metal-sensitive processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Morpholino)ethanesulfonic acid typically involves the reaction of morpholine with ethylene sulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Morpholine with Ethylene Sulfonic Acid: Morpholine is reacted with ethylene sulfonic acid in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the production of 2-(N-Morpholino)ethanesulfonic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of morpholine and ethylene sulfonic acid are reacted in industrial reactors.
Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
2-(N-Morpholino)ethanesulfonic acid primarily undergoes the following types of reactions:
Acid-Base Reactions: It acts as a buffer, maintaining pH stability in various solutions.
Coordination Reactions: It weakly binds to metal ions such as calcium, magnesium, and manganese, but has negligible binding with copper(II) ions.
Common Reagents and Conditions
Reagents: Common reagents used with 2-(N-Morpholino)ethanesulfonic acid include acids, bases, and metal salts.
Conditions: Reactions are typically carried out at room temperature and neutral pH to maintain the stability of the compound.
Major Products
The major products formed from reactions involving 2-(N-Morpholino)ethanesulfonic acid are typically its conjugate bases or complexes with metal ions .
Scientific Research Applications
2-(N-Morpholino)ethanesulfonic acid has a wide range of applications in scientific research:
Biological Research: It is used as a buffering agent in cell culture media, protein purification, and enzyme assays.
Biochemical Research: It is employed in electrophoresis and chromatography to maintain pH stability.
Medical Research: It is used in the formulation of diagnostic reagents and in studies involving pH-sensitive processes.
Industrial Applications: It is used in the production of pharmaceuticals and as a stabilizer in various chemical processes
Mechanism of Action
2-(N-Morpholino)ethanesulfonic acid exerts its effects primarily through its buffering capacity. It maintains pH stability by accepting or donating protons in response to changes in the hydrogen ion concentration. This buffering action is crucial in maintaining the optimal conditions for biochemical reactions and processes .
Comparison with Similar Compounds
Similar Compounds
3-(N-Morpholino)propanesulfonic acid (MOPS): Similar in structure but contains a propanesulfonic moiety instead of an ethanesulfonic one.
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): Another commonly used buffering agent with a different chemical structure.
Uniqueness
2-(N-Morpholino)ethanesulfonic acid is unique due to its minimal interaction with metal ions, making it suitable for experiments involving metal-sensitive processes. Its stability and buffering capacity in the physiological pH range further enhance its utility in various research applications .
Properties
IUPAC Name |
2-morpholin-4-ylethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGZJKUKBWWHRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
71119-23-8 (hydrochloride salt) | |
Record name | 2-(N-Morpholino)ethanesulfonic acid | |
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DSSTOX Substance ID |
DTXSID4063454 | |
Record name | 4-Morpholineethanesulfonic acid | |
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Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless solid; [Merck Index] White powder; [Aldrich MSDS] | |
Record name | 4-Morpholineethanesulfonic acid | |
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Record name | 2-(N-Morpholino)ethanesulfonic acid | |
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CAS No. |
4432-31-9, 145224-94-8, 1266615-59-1 | |
Record name | 4-Morpholineethanesulfonic acid | |
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Record name | 2-(N-Morpholino)ethanesulfonic acid | |
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Record name | 2-(N-morpholino)ethanesulfonic acid | |
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Record name | 4-Morpholineethanesulfonic acid | |
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Record name | 4-Morpholineethanesulfonic acid | |
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Record name | 2-morpholinoethanesulphonic acid | |
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Record name | 2-Morpholinoethanesulphonic acid | |
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Record name | 2-(N-Morpholino)ethanesulfonic acid hydrate | |
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Record name | 2-(N-MORPHOLINO)ETHANESULFONIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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